2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide
Overview
Description
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound with the molecular formula C18H20INO4 It is characterized by the presence of an ethoxy group, a hydroxymethyl group, and an iodine atom attached to a phenoxy ring, along with an acetamide group linked to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of the phenoxy ring, introduction of the ethoxy and hydroxymethyl groups, iodination, and finally, the acetamide formation. One common synthetic route may involve the following steps:
Formation of the Phenoxy Ring: Starting with a suitable phenol derivative, the ethoxy group can be introduced via an etherification reaction.
Introduction of Hydroxymethyl Group: This can be achieved through a formylation reaction followed by reduction.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-methylphenylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-[2-ethoxy-4-(carboxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide.
Reduction: Formation of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The presence of the iodine atom and the phenoxy ring allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-ethoxy-4-(hydroxymethyl)-6-chlorophenoxy]-N-(4-methylphenyl)acetamide
- 2-[2-ethoxy-4-(hydroxymethyl)-6-bromophenoxy]-N-(4-methylphenyl)acetamide
- 2-[2-ethoxy-4-(hydroxymethyl)-6-fluorophenoxy]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different interactions with molecular targets, potentially resulting in unique properties and applications.
Properties
IUPAC Name |
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-9,21H,3,10-11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXGYKRSFPDLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)I)OCC(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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